(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide chemical properties
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide chemical properties
An In-depth Technical Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Introduction
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, identified by CAS number 6152-25-6, is a chiral organic compound of significant interest to the fields of medicinal chemistry and asymmetric synthesis.[1][2] Its molecular architecture is distinguished by three key features: a stereochemically defined center derived from (S)-(-)-α-phenylethylamine, an amide linkage, and a reactive hydrazide functional group. This unique combination renders the molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure target molecules. The hydrazide moiety, in particular, is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis and research. The properties of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are summarized below. The specific optical rotation is a critical parameter, confirming the compound's enantiomeric identity and purity.
| Property | Value | Source |
| CAS Number | 6152-25-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Melting Point | 168-169 °C | [1] |
| Optical Rotation | [α]D -103° (c=1.0, CHCl₃) | [1] |
| Appearance | White to off-white solid (inferred) | [4] |
| Solubility | Soluble in polar aprotic solvents; limited solubility in nonpolar solvents like hexane and toluene. | [1] |
| pKa (Predicted) | 10.74 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Stereochemical Control
The synthesis of chiral molecules requires precise control to ensure the desired stereochemical outcome. The established method for preparing (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a robust and sequential process that leverages commercially available starting materials.
Synthetic Strategy: Sequential Nucleophilic Acyl Substitution
The most common and efficient synthesis involves a two-step, one-pot reaction with diethyl oxalate as the starting electrophile.[1] This strategy is predicated on the differential reactivity of the two ester groups on diethyl oxalate and the controlled, sequential addition of nucleophiles.
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Step 1: Amide Formation. The first nucleophile, (S)-(-)-α-phenylethylamine, is introduced. Its primary amine selectively attacks one of the ester carbonyls to form a stable amide bond. This step locks in the desired stereocenter. The choice to perform this step first is causal; forming the amide bond is typically more facile and less reversible than the subsequent hydrazinolysis under controlled conditions.
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Step 2: Hydrazide Formation. The second nucleophile, hydrazine, is added. It reacts with the remaining ester group to form the terminal hydrazide functionality. The sequential nature of this process is critical to prevent the formation of undesired byproducts, such as the bis-hydrazide or bis-amide of oxalic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Precise control over stoichiometry and reaction conditions is paramount.
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Reaction Setup: To a solution of diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol or xylene, add (S)-(-)-α-phenylethylamine (1.0 equivalent) dropwise at room temperature with stirring.[1][3]
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Amidation: Stir the mixture for a designated period (e.g., 1-2 hours) to ensure complete formation of the intermediate amide-ester, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. Progress can be monitored by Thin Layer Chromatography (TLC).
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Hydrazinolysis: Subsequently, add hydrazine hydrate (1.0-1.2 equivalents) to the reaction mixture.[3]
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Reaction Completion: Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) until the reaction is complete, as indicated by TLC analysis.[3]
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Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the solid product.
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Purification: Collect the precipitate by filtration. Wash the solid sequentially with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and soluble impurities.[3]
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Drying: Dry the purified product under vacuum over a desiccant (e.g., anhydrous calcium chloride) to yield (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a solid.[3]
Applications in Research and Drug Development
The utility of this compound stems from its dual identity as both a chiral synthon and a precursor to biologically active molecules.
Versatile Chiral Building Block
As a chiral amide, the title compound is a valuable intermediate in asymmetric synthesis.[5] The (S)-1-phenylethyl group can act as a chiral auxiliary, directing the stereochemical course of subsequent reactions before being potentially cleaved, or it can be integrated as a permanent stereogenic feature within a final drug candidate. The synthesis of enantiopure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Precursor to Bioactive N-Acylhydrazones
The terminal hydrazinyl group is a key reactive handle. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form chiral N-acylhydrazones.[6] These derivatives are not only stable compounds but are also recognized as important pharmacophores in their own right. The hydrazone linkage (-C=N-NH-C=O) is present in numerous compounds with demonstrated therapeutic potential.[3] This makes (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide an excellent scaffold for generating chemical libraries for high-throughput screening in drug discovery programs targeting a range of diseases.
Handling, Storage, and Safety Considerations
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage: The compound should be stored in a tightly sealed container at 2-8°C to prevent degradation.[1]
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Handling: Standard laboratory precautions should be employed. Handling should occur in a well-ventilated area or a fume hood to minimize inhalation of dust.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid contact with skin and eyes.[7]
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Safety Profile: While no specific toxicology data is available for this exact compound, related acetamide compounds are classified as suspected of causing cancer (H351).[9] Therefore, it is prudent to handle this chemical with appropriate caution and to treat it as potentially hazardous until proven otherwise. All handling should be performed by trained personnel who have read and understood the relevant safety precautions.
Conclusion
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a well-defined chiral molecule with significant potential as a synthetic intermediate. Its straightforward, stereocontrolled synthesis and the presence of a reactive hydrazide moiety make it an attractive and versatile tool for organic chemists and drug discovery scientists. Its application as a building block for generating libraries of chiral N-acylhydrazones provides a direct pathway to novel compounds with potential therapeutic value. Adherence to proper synthesis, handling, and storage protocols will ensure its effective and safe use in a research and development setting.
References
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El-Sawaf, A. K., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6917-72-2, 2-[2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-oxo-2-(((1R)-1-phenylethyl)amino)-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Sibi, M. P., & Asano, Y. (2000). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Synlett. Retrieved from [Link]
-
Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Taha, M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]
Sources
- 1. 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | 6152-25-6 [chemicalbook.com]
- 2. (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.at [fishersci.at]
- 9. pentachemicals.eu [pentachemicals.eu]
